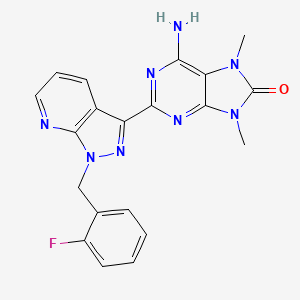

Guanylate cyclase-IN-1

Description

Properties

IUPAC Name |

6-amino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-7,9-dimethylpurin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN8O/c1-27-15-16(22)24-17(25-19(15)28(2)20(27)30)14-12-7-5-9-23-18(12)29(26-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H2,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVNXUGWVLDZUEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C(N=C2N(C1=O)C)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Guanylate Cyclase Modulators: A Technical Guide to Discovery and Synthesis

This technical guide provides an in-depth overview of the discovery and synthesis of small molecule modulators of guanylate cyclase (GC), with a particular focus on the well-characterized activator, YC-1, as a representative example. This document is intended for researchers, scientists, and drug development professionals in the field of pharmacology and medicinal chemistry.

Introduction to Guanylate Cyclase as a Therapeutic Target

Guanylate cyclases (GCs) are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] There are two main forms of GC: soluble guanylate cyclase (sGC) and membrane-bound guanylate cyclase (mGC), also known as particulate guanylate cyclase (pGC).

Soluble GC is a key component of the nitric oxide (NO) signaling pathway.[2] Under normal physiological conditions, NO binds to the heme group of sGC, leading to its activation and a subsequent increase in intracellular cGMP levels.[2] This signaling cascade plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[2] Consequently, sGC has emerged as a significant therapeutic target for cardiovascular diseases, such as pulmonary hypertension and heart failure.

Small molecule modulators of sGC are broadly classified into two main categories:

-

sGC Stimulators: These compounds, such as YC-1 and riociguat, are heme-dependent and activate sGC independently of NO, while also sensitizing the enzyme to endogenous NO.[2]

-

sGC Activators: This class of molecules, including cinaciguat, are heme-independent and can activate sGC when the heme iron is in an oxidized state or even absent, which is often the case in disease states associated with oxidative stress.[2]

Discovery of a Prototypical Guanylate Cyclase Activator: YC-1

YC-1, with the chemical name 3-(5'-Hydroxymethyl-2'-furyl)-1-benzyl indazole, was the first-in-class sGC stimulator to be discovered.[2][3] Its discovery marked a significant milestone in the development of therapeutic agents targeting the NO-sGC-cGMP pathway. YC-1 is a nitric oxide-independent activator of soluble guanylyl cyclase (sGC). It has been shown to significantly elevate cGMP levels and inhibit collagen-stimulated aggregation of washed rabbit platelets.

Synthesis of YC-1

An improved and concise synthesis of YC-1 has been developed, offering a significant enhancement in overall yield compared to earlier reported methods.[4] This flexible strategy is also more amenable to the parallel synthesis of analogues for structure-activity relationship (SAR) studies.[4]

The key steps of this improved synthesis are outlined below:

-

N-Benzylation of 3-Indazolinone: Commercially available 3-indazolinone is selectively benzylated at the N1 position in a near-quantitative yield.[4]

-

Formation of the Triflate: The resulting N-benzylindazolinone is then converted to its corresponding triflate under standard conditions.[4]

-

Stille Cross-Coupling: The furyl moiety is introduced via a Stille cross-coupling reaction between the triflate and a trimethylstannylfuran derivative.[4]

-

Final Reduction: The ester group on the furan ring is reduced to the final hydroxymethyl group to yield YC-1.[4]

This improved synthetic route provides an overall yield of approximately 37%.[4]

Quantitative Data of Guanylate Cyclase Modulators

The following tables summarize the key quantitative data for YC-1 and other representative sGC modulators.

| Compound | Class | EC50 for sGC Activation | Key Findings |

| YC-1 | sGC Stimulator | 18.6 µM (purified sGC)[2] | The first-in-class sGC stimulator. Also exhibits off-target effects.[2] |

| BAY 41-2272 | sGC Stimulator | 0.09 µM (in CHO cells)[2] | Significantly more potent than YC-1. Also reported to inhibit PDE5.[2] |

| Cinaciguat | sGC Activator | ~0.2 µM (heme-free sGC)[2] | Specifically activates oxidized or heme-free sGC.[2] |

| Compound | Target of Inhibition | IC50 |

| YC-1 | Collagen-stimulated aggregation of washed rabbit platelets | 14.6 µM[3] |

| YC-1 | U46619-induced platelet aggregation in human washed platelets | 2.1 ± 0.03 µM[5] |

| YC-1 | Collagen-induced platelet aggregation in human washed platelets | 11.7 ± 2.1 µM[5] |

| YC-1 | Thrombin-induced platelet aggregation in human washed platelets | 59.3 ± 7.1 µM[5] |

Experimental Protocols

This protocol describes a method to determine sGC activity by measuring the conversion of GTP to cGMP.[6][7]

Materials:

-

Purified sGC enzyme

-

Reaction Buffer: 50 mM Tris-HCl (pH 7.5)

-

Cofactors: 5 mM MgCl₂ or 5 mM MnCl₂

-

Substrate: 0.5–2 mM GTP

-

Test compound (e.g., YC-1) dissolved in a suitable solvent (e.g., DMSO)

-

Enzyme-linked immunosorbent assay (ELISA) kit for cGMP quantification

Procedure:

-

Prepare the reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂ or MnCl₂, and the desired concentration of the test compound in a final volume of 100 µL.

-

Add 5 µg of the purified sGC protein to the reaction mixture.

-

Initiate the reaction by adding GTP to a final concentration of 0.5–2 mM.

-

Incubate the reaction mixture at 30°C for 15 minutes.

-

Stop the reaction by heating at 100°C for 10 minutes.

-

Centrifuge the samples at 16,000 x g for 10 minutes to pellet any precipitate.

-

Quantify the amount of cGMP produced in the supernatant using a cGMP ELISA kit according to the manufacturer's instructions.

This protocol outlines a competitive enzyme immunoassay for the quantitative determination of cGMP in cell lysates or enzyme reaction supernatants.[8]

Materials:

-

Goat Anti-Rabbit IgG coated microtiter plate

-

cGMP standards

-

Rabbit Anti-cGMP Polyclonal Antibody

-

Peroxidase-cGMP Tracer Conjugate

-

Lysis Buffer

-

Substrate Solution

-

Stop Solution

-

Wash Buffer

-

Microplate reader

Procedure:

-

Prepare all reagents and samples as per the kit instructions. Cell lysates can be prepared by adding 1 mL of Lysis Buffer for every 35 cm² of cell culture surface area, incubating at 4°C for 20 minutes, and then scraping the cells.[8]

-

Add 50 µL of the cGMP sample or standard to the appropriate wells of the Goat Anti-Rabbit Antibody Coated Plate.

-

Add 25 µL of the diluted Peroxidase-cGMP Tracer Conjugate to each well.

-

Add 50 µL of the diluted Rabbit Anti-cGMP Polyclonal Antibody to each well.

-

Cover the plate and incubate at room temperature for 2 hours with shaking.

-

Wash the plate four times with Wash Buffer.

-

Add 100 µL of Substrate Solution to each well and incubate at room temperature for 5-20 minutes on an orbital shaker.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Read the absorbance of each well at 450 nm using a microplate reader.

-

Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.

This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of a test compound on platelet aggregation.[9][10]

Materials:

-

Platelet-rich plasma (PRP)

-

Platelet-poor plasma (PPP)

-

Platelet agonist (e.g., collagen, ADP, thrombin)

-

Test compound (e.g., YC-1) dissolved in a suitable solvent (e.g., DMSO)

-

Platelet aggregometer

Procedure:

-

Prepare PRP and PPP from whole blood by centrifugation.[10]

-

Set up the platelet aggregometer according to the manufacturer's instructions. Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.[9]

-

Aliquot the PRP into cuvettes.

-

Add varying concentrations of the test compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.[9]

-

Initiate platelet aggregation by adding the chosen agonist to the cuvette.[9]

-

Record the change in light transmission for 5-10 minutes to generate an aggregation curve.[9]

-

Determine the maximum percentage of aggregation for each condition and calculate the IC50 value for the test compound.

Mandatory Visualizations

Caption: Soluble Guanylate Cyclase (sGC) Signaling Pathway.

Caption: Workflow for sGC Modulator Evaluation.

Caption: Improved Synthesis of YC-1.

References

- 1. montanamolecular.com [montanamolecular.com]

- 2. benchchem.com [benchchem.com]

- 3. YC 1 | Guanylyl Cyclases | Tocris Bioscience [tocris.com]

- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 5. YC-1 inhibited human platelet aggregation through NO-independent activation of soluble guanylate cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Measurement of cGMP and soluble guanylyl cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Characterization of Guanylyl Cyclase BdPepR2 from Brachypodium distachyon Identified through a Motif-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. benchchem.com [benchchem.com]

- 10. Testing platelet aggregation activity [protocols.io]

An In-depth Technical Guide to Guanylate Cyclase-IN-1 and its Role in the cGMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanylate cyclase (GC) is a critical enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation, neurotransmission, and inflammation. Dysregulation of the cGMP pathway is implicated in numerous cardiovascular and neurological disorders. This technical guide provides a comprehensive overview of Guanylate Cyclase-IN-1, a novel inhibitor of this enzyme. This document will detail its chemical properties, mechanism of action, and its impact on the cGMP signaling cascade. Furthermore, it will furnish detailed experimental protocols for the synthesis and biological evaluation of this compound, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Guanylate Cyclase and the cGMP Signaling Pathway

Guanylate cyclases are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. There are two main forms of guanylate cyclase: the soluble form (sGC) and the membrane-bound or particulate form (pGC). sGC is a heterodimeric protein that is the primary receptor for nitric oxide (NO), a key signaling molecule in the cardiovascular and nervous systems. The binding of NO to the heme prosthetic group of sGC induces a conformational change that activates the enzyme, leading to an increase in intracellular cGMP levels.

The cGMP signaling pathway is initiated by the activation of guanylate cyclase and the subsequent production of cGMP. cGMP then exerts its effects by activating downstream targets, primarily cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and phosphodiesterases (PDEs) that specifically hydrolyze cGMP. This cascade of events leads to a variety of cellular responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal activity.

This compound: A Novel Inhibitor

This compound is a novel small molecule inhibitor of guanylate cyclase. It was first disclosed in patent US9096592B2, where it is referred to as "Example 46".

Chemical Properties

| Property | Value |

| Chemical Name | 2-(4-((5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)pyrimidin-5-ol |

| Molecular Formula | C20H17FN8O |

| Molecular Weight | 404.40 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

This compound functions as an inhibitor of guanylate cyclase, thereby reducing the production of cGMP. The precise mechanism of inhibition, whether competitive, non-competitive, or uncompetitive with respect to the GTP substrate, has not been extensively detailed in publicly available literature. However, its inhibitory action leads to a downstream dampening of the cGMP signaling pathway.

Role in the cGMP Signaling Pathway

By inhibiting guanylate cyclase, this compound effectively blocks the initial step of the cGMP signaling cascade. This leads to a reduction in the intracellular concentration of cGMP, which in turn prevents the activation of its downstream effectors. The consequences of this inhibition are the reversal of cGMP-mediated physiological effects. For instance, in vascular smooth muscle cells, where cGMP promotes relaxation, inhibition by this compound would lead to vasoconstriction.

The following diagram illustrates the point of intervention of this compound in the cGMP signaling pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of 2-(4-((5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)pyrimidin-5-ol is described in patent US9096592B2. The following is a representative synthetic scheme and procedure based on the information provided in the patent.

Detailed Protocol (based on general synthetic chemistry principles and patent information):

Step 1: Synthesis of 5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde (Intermediate 1)

-

To a solution of 4-(4-fluorophenyl)-5-cyclopropyl-4H-1,2,4-triazole in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere, a strong base (e.g., n-butyllithium) is added dropwise at low temperature (-78 °C).

-

After stirring for a period, an electrophile such as N,N-dimethylformamide (DMF) is added.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

-

The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield Intermediate 1.

Step 2: Synthesis of 1-((5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine (Intermediate 2)

-

Intermediate 1 and piperazine are dissolved in a suitable solvent (e.g., dichloromethane).

-

A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise.

-

The reaction mixture is stirred at room temperature until completion.

-

The reaction is worked up by washing with an aqueous basic solution, followed by extraction with an organic solvent.

-

The organic layer is dried and concentrated to give Intermediate 2, which may be used in the next step without further purification.

Step 3: Synthesis of 2-(4-((5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)pyrimidin-5-ol (this compound)

-

Intermediate 2 and 2-chloro-pyrimidin-5-ol are dissolved in a suitable solvent (e.g., DMF) in the presence of a base (e.g., potassium carbonate).

-

The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred until the reaction is complete.

-

The mixture is cooled, and the product is precipitated by the addition of water.

-

The solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization or column chromatography to afford the final product, this compound.

In Vitro Guanylate Cyclase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound on soluble guanylate cyclase.

Materials:

-

Purified recombinant human soluble guanylate cyclase (sGC)

-

GTP (substrate)

-

DEA NONOate (NO donor)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl2, 3 mM DTT, 0.5 mg/ml BSA)

-

cGMP enzyme immunoassay (EIA) kit

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified sGC, and the NO donor (DEA NONOate) to activate the enzyme.

-

Add varying concentrations of this compound (or vehicle control, DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding GTP to the mixture.

-

Incubate the reaction at 37 °C for a defined period (e.g., 10 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).

-

Quantify the amount of cGMP produced using a cGMP EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data

As of the latest available information, specific quantitative data such as the IC50 value for this compound has not been published in peer-reviewed literature. The primary source of information remains the patent literature, which often does not provide detailed potency data. Researchers interested in this compound would need to perform the assays described above to determine its inhibitory potency.

Conclusion and Future Directions

This compound represents a novel chemical scaffold for the inhibition of guanylate cyclase. Its role as an inhibitor of the cGMP signaling pathway makes it a valuable tool for studying the physiological and pathological roles of this pathway. Further research is required to fully characterize its mechanism of action, determine its potency and selectivity, and evaluate its therapeutic potential in preclinical models of diseases associated with cGMP dysregulation. The detailed synthetic and assay protocols provided in this guide should facilitate these future investigations.

Guanylate cyclase-IN-1 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanylate cyclase-IN-1 is a potent inhibitor of guanylate cyclase (GC), a key enzyme in the nitric oxide (NO) signaling pathway. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed information on its relationship to the approved drug Riociguat is presented, alongside a generalized experimental protocol for assessing the inhibitory activity of compounds against soluble guanylate cyclase (sGC). This technical guide is intended to serve as a foundational resource for researchers investigating the modulation of the cGMP pathway for therapeutic purposes, particularly in the context of cardiovascular diseases.

Chemical Identity and Structure

This compound, identified by the CAS Number 1361569-23-4, is a complex heterocyclic molecule. It is also known as an impurity of the drug Riociguat.[1][2] The fundamental chemical identifiers and the two-dimensional structure are provided below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one[3][4][5] |

| CAS Number | 1361569-23-4[3][5] |

| Molecular Formula | C₂₀H₁₇FN₈O[3][5] |

| Molecular Weight | 404.40 g/mol |

| Canonical SMILES | O=C1N(C)C2=C(N)N=C(C3=NN(CC4=CC=CC=C4F)C5=NC=CC=C53)N=C2N1C[2] |

| InChI Key | InChI=1S/C20H17FN8O/c1-27-15-16(22)24-17(25-19(15)28(2)20(27)30)14-12-7-5-9-23-18(12)29(26-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H2,22,24,25)[2] |

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical and Pharmacological Properties

Currently, there is limited publicly available data on the specific physicochemical and pharmacological properties of this compound. The information is primarily derived from its classification as an impurity of the soluble guanylate cyclase stimulator, Riociguat.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Solid | [3] |

| Solubility | No data available | |

| Melting Point | No data available | |

| Storage | Store at 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light). | Vendor Information |

Table 3: Pharmacological Profile of this compound

| Parameter | Value | Details |

| Target | Guanylate Cyclase | Presumed based on its classification and structural similarity to Riociguat. |

| Biological Activity | Inhibitor of guanylate cyclase | This is the designated activity by chemical suppliers. |

| IC₅₀ / EC₅₀ | No data available | |

| Therapeutic Area | Cardiovascular Diseases (Research) | Indicated for research in conditions such as pulmonary hypertension.[6] |

The Guanylate Cyclase Signaling Pathway

Guanylate cyclases are enzymes that catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7] There are two main forms of guanylate cyclase: soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC).

-

Soluble Guanylate Cyclase (sGC): This form is found in the cytoplasm and is a primary receptor for nitric oxide (NO). The binding of NO to the heme group of sGC leads to a significant increase in its enzymatic activity.

-

Particulate Guanylate Cyclase (pGC): These are transmembrane receptors activated by peptide hormones such as natriuretic peptides.

The NO-sGC-cGMP signaling pathway is crucial for various physiological processes, including the regulation of blood pressure, platelet aggregation, and neurotransmission. Dysregulation of this pathway is implicated in several cardiovascular diseases.

Caption: The Nitric Oxide-sGC-cGMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and biological evaluation of this compound is not publicly available, a general methodology for assessing the inhibitory activity of a compound against soluble guanylate cyclase can be outlined. This protocol is based on standard biochemical assays used in the field.

General Workflow for Assessing sGC Inhibition

Caption: Generalized workflow for determining the IC₅₀ of a guanylate cyclase inhibitor.

Detailed Methodology for sGC Inhibition Assay

This protocol describes a common method for measuring sGC activity and its inhibition.[8]

1. Materials and Reagents:

- Purified soluble guanylate cyclase (sGC)

- This compound

- Assay Buffer (e.g., 50 mM TRI-HCl, pH 7.5, 1 mM DTT, 4 mM MgCl₂)

- Guanosine triphosphate (GTP)

- [α-³²P]GTP (for radiolabeling)

- Nitric oxide (NO) donor (e.g., sodium nitroprusside (SNP) or diethylamine NONOate (DEA/NO))

- Quenching solution (e.g., 125 mM zinc acetate)

- Stopping solution (e.g., 144 mM sodium carbonate)

- Neutral alumina columns

- Scintillation cocktail and counter

2. Assay Procedure:

- Prepare a reaction mixture containing the assay buffer and purified sGC enzyme.

- Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

- Activate the sGC by adding a fixed concentration of an NO donor (e.g., 100 µM SNP).

- Initiate the enzymatic reaction by adding GTP, including a tracer amount of [α-³²P]GTP. The final GTP concentration should be at or near its Kₘ for sGC.

- Allow the reaction to proceed for a fixed time (e.g., 10-15 minutes) at 37°C, ensuring the reaction is in the linear range.

- Terminate the reaction by adding the quenching solution followed by the stopping solution.

- Separate the product, [³²P]cGMP, from the unreacted [α-³²P]GTP using neutral alumina column chromatography.

- Quantify the amount of [³²P]cGMP using liquid scintillation counting.

3. Data Analysis:

- Calculate the rate of cGMP formation for each concentration of the inhibitor.

- Determine the percentage of inhibition relative to the vehicle control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Conclusion

This compound is a notable chemical entity due to its inhibitory action on a critical enzyme in cardiovascular signaling and its association with the established therapeutic agent, Riociguat. While comprehensive public data on its specific properties and synthesis are scarce, its structural features and designated activity make it a valuable tool for researchers exploring the intricacies of the NO-sGC-cGMP pathway. The provided generalized experimental protocol offers a starting point for the in vitro characterization of this and other potential guanylate cyclase inhibitors. Further investigation into the primary literature concerning Riociguat's development may yield more specific details about the synthesis, characterization, and biological activity of this compound.

References

- 1. 6-amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one, CasNo.1361569-23-4 BOC Sciences United States [bocscichem.lookchem.com]

- 2. veeprho.com [veeprho.com]

- 3. synthinkchemicals.com [synthinkchemicals.com]

- 4. 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7H-purin-8(9H)-one | 1361569-23-4 | LEC56923 [biosynth.com]

- 5. 1361569-23-4|6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one|BLD Pharm [bldpharm.com]

- 6. 6-Amino-2-[1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]py… [cymitquimica.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

Guanylate cyclase-IN-1 CAS number and supplier

An In-depth Technical Guide to Guanylate Cyclase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 1361569-23-4 , is a potent inhibitor of guanylate cyclase. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and its relevance in cardiovascular research. The information presented herein is intended to support researchers and professionals in drug development in understanding and utilizing this compound.

Chemical Properties and Identification

This compound is a complex heterocyclic molecule. Its systematic chemical name is 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one.

| Property | Value |

| CAS Number | 1361569-23-4 |

| Molecular Formula | C₂₀H₁₇FN₈O |

| Molecular Weight | 404.40 g/mol |

Suppliers

This compound is available from a number of reputable chemical suppliers catering to the research and development community. These include:

-

MedchemExpress

-

Sigma-Aldrich (distributed by Ambeed, Inc.)

-

BLDpharm

-

ChemScene

-

SynThink

-

Veeprho

It is important to note that this compound is often listed as a "Riociguat impurity," which provides context to its discovery and potential pharmacological relevance.

The Guanylate Cyclase Signaling Pathway

Guanylate cyclases are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). cGMP plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. There are two major forms of guanylate cyclase:

-

Soluble Guanylate Cyclase (sGC): Found in the cytoplasm, sGC is the primary receptor for nitric oxide (NO). The binding of NO to the heme prosthetic group of sGC activates the enzyme, leading to an increase in cGMP production. This pathway is fundamental to vasodilation.

-

Membrane Guanylate Cyclase (mGC): These are transmembrane receptors activated by peptide hormones such as natriuretic peptides.

The NO-sGC-cGMP signaling cascade is a key regulator of cardiovascular homeostasis. Dysregulation of this pathway is implicated in various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.

Mechanism of Action of this compound (Presumed)

-

Competitive Inhibition: Competing with GTP at the catalytic site of sGC.

-

Non-competitive/Allosteric Inhibition: Binding to a site other than the catalytic site to prevent the conformational change required for enzyme activation, even in the presence of NO.

Further experimental validation is required to elucidate the precise mechanism of action.

Potential Research Applications

Given its role as a guanylate cyclase inhibitor, this compound is a valuable tool for in vitro and in vivo studies related to cardiovascular diseases. Potential applications include:

-

Investigating the role of the NO-sGC-cGMP pathway in various physiological and pathophysiological conditions.

-

Serving as a reference compound in the development of novel guanylate cyclase modulators.

-

Probing the structure-activity relationships of guanylate cyclase inhibitors.

Experimental Protocols (Hypothetical)

As detailed experimental protocols for this compound are not publicly available, the following represents a generalized approach for characterizing a putative sGC inhibitor.

In Vitro sGC Inhibition Assay:

-

Reagents and Materials:

-

Purified recombinant human soluble guanylate cyclase (α1/β1).

-

Guanosine 5'-triphosphate (GTP).

-

A nitric oxide donor (e.g., sodium nitroprusside, SNP).

-

This compound.

-

Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 50 mM NaCl, 3 mM MgCl₂, 0.5 mg/mL BSA).

-

cGMP detection kit (e.g., ELISA or TR-FRET based).

-

-

Procedure: a. Prepare a serial dilution of this compound in the assay buffer. b. In a 96-well plate, add the sGC enzyme, the NO donor, and the various concentrations of this compound. c. Initiate the reaction by adding GTP. d. Incubate the plate at 37°C for a specified time (e.g., 10 minutes). e. Stop the reaction (e.g., by adding EDTA). f. Quantify the amount of cGMP produced using a suitable detection method. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is a specific and potent inhibitor of guanylate cyclase, making it a valuable pharmacological tool for researchers in the cardiovascular field. While detailed characterization data is not widely published, its availability from commercial suppliers provides an opportunity for the scientific community to further explore its properties and potential applications in elucidating the role of the guanylate cyclase signaling pathway in health and disease. Researchers are encouraged to perform their own characterization of the compound to ensure it meets the specific needs of their experimental designs.

An In-depth Technical Guide to Guanylate Cyclase-IN-1 for Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylate cyclase (GC) is a critical enzyme in cardiovascular signaling, playing a pivotal role in the nitric oxide (NO) signaling pathway. Soluble guanylate cyclase (sGC), the primary receptor for NO, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This second messenger, cGMP, orchestrates a multitude of physiological responses crucial for cardiovascular homeostasis, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation and fibrosis. Dysregulation of the NO-sGC-cGMP axis is implicated in the pathophysiology of numerous cardiovascular diseases, such as hypertension, heart failure, and atherosclerosis, making sGC a compelling therapeutic target.

This technical guide focuses on Guanylate cyclase-IN-1 , a small molecule inhibitor of guanylate cyclase identified for its potential in cardiovascular disease research. This document provides a comprehensive overview of its mechanism of action, available quantitative data, and detailed experimental protocols for its investigation.

This compound: Compound Profile

This compound is chemically identified as 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one . It is also referred to as "Example 46" in associated patents and is noted as an impurity of the sGC stimulator, Riociguat. This seemingly contradictory classification as both an "inhibitor" by chemical suppliers and an impurity of a stimulator highlights the necessity for empirical validation of its activity in specific experimental contexts.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1361569-23-4 |

| Molecular Formula | C₂₀H₁₇FN₈O |

| Molecular Weight | 404.40 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in DMSO |

Mechanism of Action and Signaling Pathway

This compound is classified as an inhibitor of guanylate cyclase. Its precise mechanism of inhibition has not been extensively detailed in publicly available literature. However, as an inhibitor, it is expected to interfere with the catalytic activity of sGC, thereby reducing the production of cGMP. This action would counteract the effects of NO and sGC stimulators.

The canonical NO-sGC-cGMP signaling pathway, which this compound is presumed to modulate, is depicted below.

Quantitative Data

As of the latest available information, specific quantitative data for this compound, such as its IC₅₀ or EC₅₀ values for guanylate cyclase inhibition, have not been published in peer-reviewed literature. Researchers are encouraged to perform dose-response studies to determine these parameters in their experimental systems. For context, other known sGC inhibitors, such as ODQ (1H-[1][2]oxadiazolo[4,3-a]quinoxalin-1-one), exhibit potent inhibition of NO-stimulated sGC activity with IC₅₀ values in the nanomolar range. A study on natural compounds identified sGC inhibitors with IC₅₀ values in the range of 0.2-1.5 μM for inhibiting NO-activated cGMP synthesis.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on established methods for studying sGC modulators.

In Vitro Guanylate Cyclase Activity Assay

This assay directly measures the enzymatic activity of purified sGC and its inhibition by this compound.

Materials:

-

Purified soluble guanylate cyclase

-

This compound

-

GTP (substrate)

-

DEA/NO (NO donor)

-

Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl₂, 3 mM DTT, 0.5 mg/mL BSA)

-

cGMP enzyme immunoassay (EIA) kit

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Add the NO donor (e.g., 1 µM DEA/NO) to stimulate the enzyme. For basal activity measurement, omit the NO donor.

-

Initiate the reaction by adding purified sGC and GTP (e.g., 100 µM).

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a stop buffer (e.g., 50 mM EDTA).

-

Quantify the amount of cGMP produced using a cGMP EIA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value.

Cellular cGMP Measurement in Vascular Smooth Muscle Cells

This assay assesses the effect of this compound on cGMP levels in a cellular context.

Materials:

-

Primary vascular smooth muscle cells (VSMCs) or a relevant cell line

-

Cell culture medium

-

This compound

-

NO donor (e.g., SNP or DEA/NO)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

-

Lysis buffer

-

cGMP EIA kit

Protocol:

-

Seed VSMCs in a multi-well plate and grow to confluence.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes).

-

Treat the cells with varying concentrations of this compound or vehicle for a defined time (e.g., 30 minutes).

-

Stimulate the cells with an NO donor (e.g., 10 µM SNP) for a short period (e.g., 5-10 minutes).

-

Aspirate the medium and lyse the cells with the lysis buffer.

-

Collect the cell lysates and measure the cGMP concentration using a cGMP EIA kit.

-

Normalize the cGMP levels to the total protein concentration in each sample.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel sGC inhibitor like this compound in the context of cardiovascular disease research.

Conclusion

This compound represents a valuable tool for researchers investigating the role of the NO-sGC-cGMP signaling pathway in cardiovascular health and disease. Its classification as an inhibitor offers a means to probe the consequences of reduced cGMP signaling in various experimental models. While publicly available quantitative data on its inhibitory potency is currently limited, the provided experimental protocols offer a robust framework for its characterization. Further investigation into the biological activities of this compound will undoubtedly contribute to a deeper understanding of guanylate cyclase signaling and may pave the way for novel therapeutic strategies for cardiovascular disorders.

References

An In-depth Technical Guide on Soluble Guanylate Cyclase Inhibition and Smooth Muscle Relaxation

Audience: Researchers, scientists, and drug development professionals.

Topic: The role of soluble guanylate cyclase (sGC) in smooth muscle relaxation and its inhibition, with a focus on the well-characterized inhibitor ODQ as a representative compound in the absence of specific data for Guanylate cyclase-IN-1.

Introduction

Smooth muscle tone is a critical physiological parameter, and its relaxation is a key therapeutic target for various cardiovascular and respiratory diseases. A primary signaling pathway governing smooth muscle relaxation is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway.[1][2][3] Soluble guanylate cyclase is a key enzyme in this cascade, acting as the intracellular receptor for NO.[1][4] Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][5] The subsequent rise in intracellular cGMP levels initiates a signaling cascade that ultimately leads to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[6]

Inhibitors of sGC are invaluable research tools for elucidating the physiological and pathophysiological roles of the NO-sGC-cGMP pathway. While specific information on "this compound" is not publicly available, this guide will focus on the well-characterized and potent sGC inhibitor, 1H-[7][8]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), as a representative example of this class of molecules.

The Soluble Guanylate Cyclase Signaling Pathway

The canonical NO-sGC-cGMP signaling pathway in smooth muscle cells is initiated by the production of NO, typically from adjacent endothelial cells.

Mechanism of Action of sGC Inhibitors: The Case of ODQ

ODQ is a potent and selective inhibitor of NO-sensitive guanylyl cyclase.[9] Its mechanism of action involves the oxidation of the ferrous iron (Fe²⁺) in the heme prosthetic group of sGC to the ferric state (Fe³⁺).[8][10] NO can only bind to and activate the reduced (ferrous) form of the heme.[8] By oxidizing the heme iron, ODQ renders sGC insensitive to activation by NO, thereby blocking the production of cGMP in response to NO donors.[7][8][10] This inhibition is not competitive with NO itself but rather targets the redox state of the enzyme's cofactor.[7]

Quantitative Data for ODQ

The following table summarizes the inhibitory potency of ODQ from various studies.

| Parameter | Value | Cell/Tissue Type | Comments | Reference(s) |

| IC₅₀ | 20 nM | N/A | Against NO-sensitive guanylyl cyclase. | [9] |

| IC₅₀ | ~100 nM | Rat Cerebellar Cells | Inhibition of cGMP accumulation evoked by 1 µM DEA/NO. | [7] |

Experimental Protocols

A common method to assess the effect of sGC inhibitors on smooth muscle relaxation is the isolated organ bath technique.

Protocol: Assessment of sGC Inhibition on Vascular Smooth Muscle Relaxation

-

Tissue Preparation:

-

Euthanize a laboratory animal (e.g., rat, mouse) according to approved ethical guidelines.

-

Carefully dissect the thoracic aorta and place it in cold physiological salt solution (PSS).

-

Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

-

The endothelium may be removed by gently rubbing the intimal surface with a fine wire if studying endothelium-independent relaxation.[11]

-

-

Mounting:

-

Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing PSS at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect one hook to a stationary support and the other to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with changes of PSS every 15-20 minutes.[11]

-

Induce a contraction with a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

-

For endothelium-intact preparations, assess viability by inducing relaxation with an endothelium-dependent vasodilator like acetylcholine (e.g., 1 µM). A significant relaxation confirms endothelial integrity.[11]

-

-

Inhibitor Incubation:

-

Induction of Relaxation:

-

Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

-

Once a stable contraction plateau is reached, add an NO-donor (e.g., sodium nitroprusside) or an sGC stimulator in a cumulative concentration-dependent manner to induce relaxation.

-

Record the relaxation responses as a percentage decrease from the pre-contracted tone.

-

-

Data Analysis:

-

Plot concentration-response curves for the relaxing agent in the presence and absence of the inhibitor.

-

Calculate the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and the maximal relaxation (Eₘₐₓ) for each condition.

-

A rightward shift in the concentration-response curve and/or a decrease in Eₘₐₓ in the presence of the inhibitor indicates its blocking effect on the sGC pathway.

-

Conclusion

The inhibition of soluble guanylate cyclase is a fundamental tool for investigating the physiological roles of the NO-cGMP signaling pathway. While specific data for this compound remains elusive in the public domain, the extensive characterization of inhibitors like ODQ provides a robust framework for understanding how blocking this pathway impacts smooth muscle physiology. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into novel sGC inhibitors will continue to refine our understanding of cGMP-mediated signaling in health and disease.

References

- 1. Biochemistry, Guanylate Cyclase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Guanylyl cyclase structure, function and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Guanylate cyclase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enzo Life Sciences ODQ (50mg). CAS: 41443-28-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 10. Inhibition of soluble guanylate cyclase by ODQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Vascular smooth muscle relaxation mediated by nitric oxide donors: a comparison with acetylcholine, nitric oxide andnitroxyl ion - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rupress.org [rupress.org]

- 13. Relaxation to authentic nitric oxide and SIN-1 in rat isolated mesenteric arteries: variable role for smooth muscle hyperpolarization - PubMed [pubmed.ncbi.nlm.nih.gov]

Guanylate Cyclase Inhibition by ODQ: A Technical Guide for Nitric Oxide Signaling Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a potent and selective inhibitor of soluble guanylate cyclase (sGC). ODQ serves as an invaluable research tool for elucidating the physiological and pathophysiological roles of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This document details the mechanism of action of ODQ, provides quantitative data on its inhibitory activity, and outlines key experimental protocols for its use in research.

Introduction to Soluble Guanylate Cyclase and the NO/cGMP Signaling Pathway

Soluble guanylate cyclase is a key enzyme in the nitric oxide signaling pathway.[4] It is a heterodimeric hemoprotein that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[5] This pathway is integral to numerous physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation. Dysregulation of the NO/sGC/cGMP pathway is implicated in various diseases, making pharmacological tools that modulate this pathway essential for research and drug development.

ODQ: A Potent Inhibitor of Soluble Guanylate Cyclase

ODQ is a widely used pharmacological agent to probe the functions of the NO/sGC/cGMP pathway. Its inhibitory action is highly specific for sGC, making it a valuable tool to differentiate between cGMP-dependent and cGMP-independent effects of NO.[3][6]

Mechanism of Action

ODQ inhibits sGC by targeting its prosthetic heme group. The heme iron in the active state of sGC is in the ferrous (Fe2+) form, which is essential for NO binding and subsequent enzyme activation. ODQ acts as an oxidizing agent, converting the heme iron to the ferric (Fe3+) state.[2][5][7] This oxidation prevents NO from binding to the heme moiety, thereby inhibiting the activation of sGC and the production of cGMP.[2][7] This mechanism of action is considered largely irreversible in the absence of cellular reductants.[1][5]

Quantitative Data for ODQ

The inhibitory potency of ODQ has been characterized in various experimental systems. The following table summarizes key quantitative data.

| Parameter | Value | Species/System | Notes | Reference(s) |

| IC₅₀ | ~100 nM | Rat cerebellar cells (NO-stimulated cGMP accumulation) | Half-maximal inhibitory concentration against cGMP accumulation evoked by 1 µM DEA/NO. | [1] |

| IC₅₀ | 17 nM | Mouse cerebellum homogenates (S-nitrosoglutathione-enhanced sGC activity) | - | [2] |

| Ki | 8 nM | Purified sGC | Equilibrium constant for the initial reversible binding of ODQ to the enzyme. | [2] |

| Second-order rate constant (k₃) | 0.2 min⁻¹ | Purified sGC | Rate constant for the subsequent irreversible inhibition step. | [2] |

| Second-order rate constant of oxidation | 8.5 x 10³ M⁻¹s⁻¹ | Purified sGC | Rate of oxidation of the sGC heme by ODQ. | [2][7] |

Experimental Protocols

The following are detailed methodologies for key experiments utilizing ODQ to investigate the NO/sGC/cGMP signaling pathway.

Measurement of cGMP Levels in Cultured Cells

This protocol describes the measurement of intracellular cGMP levels in response to NO donors, with and without the presence of ODQ, using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

Materials:

-

Cultured cells of interest

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

ODQ (stock solution in DMSO)

-

NO donor (e.g., DEA/NO, SNAP)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX, sildenafil) to prevent cGMP degradation

-

Cell lysis buffer (e.g., 0.1 M HCl or commercially available lysis buffer)

-

Commercial cGMP EIA or RIA kit

Procedure:

-

Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

-

Pre-incubation with ODQ:

-

Aspirate the culture medium and wash the cells once with PBS or serum-free medium.

-

Add medium containing the desired concentration of ODQ (e.g., 0.1 - 10 µM) or vehicle (DMSO) to the respective wells.

-

Incubate for a specified period (e.g., 10-30 minutes) at 37°C. It is also recommended to include a PDE inhibitor in this step.[8]

-

-

Stimulation with NO Donor:

-

Add the NO donor to the wells to achieve the final desired concentration.

-

Incubate for a short period (e.g., 2-5 minutes) at 37°C.

-

-

Cell Lysis:

-

Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer to each well.

-

Incubate on ice for 10-20 minutes.

-

-

Sample Collection and Processing:

-

Scrape the cells and transfer the lysate to microcentrifuge tubes.

-

Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[9]

-

Collect the supernatant containing the cGMP.

-

-

cGMP Quantification:

References

- 1. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The soluble guanylyl cyclase inhibitor 1H-[1,2,4]oxadiazolo[4,3,-a] quinoxalin-1-one is a nonselective heme protein inhibitor of nitric oxide synthase and other cytochrome P-450 enzymes involved in nitric oxide donor bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of 1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one as a heme-site inhibitor of nitric oxide-sensitive guanylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel guanylyl cyclase inhibitor, ODQ reveals role of nitric oxide, but not of cyclic GMP in endothelin-1 secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of soluble guanylate cyclase by ODQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lack of effect of ODQ does not exclude cGMP signalling via NO-sensitive guanylyl cyclase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]

Core Concepts: Guanylate Cyclase Signaling

An in-depth analysis of the available literature on Guanylate cyclase-IN-1 reveals a significant challenge in providing a comprehensive technical guide as requested. While the compound is listed by chemical suppliers and is identified as a guanylate cyclase inhibitor for cardiovascular research, the primary scientific literature, including the originating patent containing its synthesis and biological data, is not readily accessible through public databases. The consistent reference to "Example 46" by suppliers strongly indicates its origin in a patent, but this document remains elusive.

The CAS number for this compound is 1361569-23-4, and its chemical name is 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one.[1][2][3] Despite extensive searches for patents containing this specific chemical name and the "Example 46" identifier, the source patent could not be located.

However, the chemical structure of this compound is closely related to a series of pyrazolopyridine derivatives patented by Bayer AG as soluble guanylate cyclase (sGC) stimulators. One such prominent and structurally similar compound is Riociguat (methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate), which is described as "Example 8" in US Patent 7,173,037 B2. Given the structural analogy, it is highly probable that this compound is a related compound from the same research program, potentially an intermediate or an analog with inhibitory instead of stimulatory activity.

Due to the unavailability of the specific patent for this compound, this guide will provide a detailed overview of the relevant biological context, the general mechanism of action of guanylate cyclase modulators, and where possible, infer potential experimental methodologies based on the well-documented research on similar compounds like Riociguat.

Guanylate cyclases (GCs) are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes. There are two main forms of guanylate cyclase:

-

Soluble Guanylate Cyclase (sGC): A heterodimeric hemeprotein that acts as the primary receptor for nitric oxide (NO). The binding of NO to the heme moiety of sGC triggers a conformational change that significantly increases its enzymatic activity, leading to a surge in intracellular cGMP levels.

-

Particulate Guanylate Cyclase (pGC): Transmembrane receptors with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain. They are activated by peptide hormones such as natriuretic peptides.

The NO-sGC-cGMP signaling pathway is fundamental in regulating cardiovascular homeostasis, including blood pressure, platelet aggregation, and vascular smooth muscle tone. Dysregulation of this pathway is implicated in various cardiovascular diseases, making sGC a key therapeutic target.

Putative Mechanism of Action of this compound

Based on its classification as a guanylate cyclase inhibitor, this compound likely functions by antagonizing the activity of guanylate cyclase. The specific isoform it targets (sGC or pGC) and its precise mechanism of inhibition (e.g., competitive, non-competitive, or allosteric) are not detailed in the available public information.

The following diagram illustrates the general NO-sGC-cGMP signaling pathway and the likely point of intervention for an inhibitor like this compound.

Potential Experimental Protocols

While specific experimental details for this compound are not available, we can outline the general methodologies used to characterize guanylate cyclase modulators, based on the literature for similar compounds.

In Vitro Enzyme Activity Assay

This assay would be crucial to determine the inhibitory potency of this compound.

Objective: To quantify the concentration-dependent inhibition of sGC activity by this compound.

Materials:

-

Purified recombinant sGC enzyme

-

GTP (substrate)

-

A known sGC activator (e.g., the NO-donor DEA/NO or a direct stimulator like BAY 41-2272)

-

This compound

-

Assay buffer (e.g., Tris-HCl with MgCl2 and other co-factors)

-

Method for detecting cGMP (e.g., ELISA or radioimmunoassay)

Procedure:

-

Purified sGC is pre-incubated with varying concentrations of this compound in the assay buffer.

-

The enzymatic reaction is initiated by adding GTP and an sGC activator.

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

-

The reaction is terminated (e.g., by adding EDTA or by heat inactivation).

-

The amount of cGMP produced is quantified using a suitable detection method.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

The following workflow diagram illustrates this process.

Cell-Based cGMP Assay

This assay would confirm the activity of this compound in a cellular context.

Objective: To measure the effect of this compound on intracellular cGMP levels in response to an sGC agonist.

Materials:

-

A suitable cell line expressing sGC (e.g., vascular smooth muscle cells or a transfected cell line like HEK293)

-

Cell culture medium

-

An sGC agonist (e.g., an NO donor)

-

This compound

-

A phosphodiesterase (PDE) inhibitor (to prevent cGMP degradation)

-

Cell lysis buffer

-

cGMP detection kit (e.g., ELISA)

Procedure:

-

Cells are seeded in multi-well plates and grown to confluence.

-

The cells are pre-treated with a PDE inhibitor.

-

The cells are then incubated with varying concentrations of this compound.

-

An sGC agonist is added to stimulate cGMP production.

-

After a short incubation period, the cells are lysed.

-

The intracellular cGMP concentration in the cell lysates is measured.

-

The dose-dependent inhibition of cGMP production is analyzed to determine the cellular potency of the inhibitor.

Quantitative Data

As the primary source document for this compound is not available, no specific quantitative data such as IC50 or EC50 values can be provided. The table below is a template that would be populated with data from the aforementioned assays.

| Parameter | Value | Assay Conditions |

| IC50 (sGC enzyme) | Data not available | Purified recombinant human sGC, specific activator used, GTP concentration. |

| IC50 (cellular cGMP) | Data not available | Cell line used, agonist and concentration used, PDE inhibitor used. |

Conclusion

This compound is identified as a guanylate cyclase inhibitor with potential applications in cardiovascular research. Its precise mechanism of action, potency, and selectivity remain to be publicly disclosed in detail. The information provided in this guide is based on the general principles of guanylate cyclase pharmacology and the study of structurally related compounds. A full and detailed technical guide would require access to the original patent or scientific publication describing the synthesis and biological evaluation of this specific molecule. Researchers interested in using this compound should exercise caution and would need to perform their own comprehensive in vitro and in vivo characterization.

References

- 1. Soluble guanylate cyclase stimulators for the treatment of hypertension: Discovery of MK-2947 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Soluble Guanylyl Cyclase Activators | Encyclopedia MDPI [encyclopedia.pub]

- 3. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzyme Kinetics of Soluble Guanylate Cyclase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soluble guanylate cyclase (sGC) is a critical intracellular enzyme and the primary receptor for the signaling molecule nitric oxide (NO). The NO-sGC-cGMP signaling pathway plays a pivotal role in numerous physiological processes, most notably in regulating vascular tone and platelet aggregation. Dysregulation of this pathway is implicated in various cardiovascular diseases, making sGC a key therapeutic target. This technical guide provides an in-depth overview of the enzyme kinetics of sGC inhibition, using the selective inhibitor ODQ as a model compound. It details the mechanism of action, summarizes key quantitative kinetic parameters, and provides comprehensive experimental protocols for the characterization of sGC inhibitors. Furthermore, this guide includes visual representations of the core signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

The NO-sGC-cGMP Signaling Pathway

The canonical NO-sGC-cGMP signaling cascade is initiated by the production of NO by nitric oxide synthases (NOS). NO, a gaseous signaling molecule, diffuses across cell membranes and binds to the ferrous (Fe²⁺) heme prosthetic group of sGC. This binding event triggers a conformational change in sGC, leading to a several hundred-fold increase in its catalytic activity. Activated sGC then converts guanosine triphosphate (GTP) into the second messenger, cyclic guanosine monophosphate (cGMP).[1][2][3] cGMP, in turn, activates downstream effectors such as protein kinase G (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs), which ultimately mediate the physiological responses.[2][4]

Enzyme Kinetics of sGC Inhibition by ODQ

Mechanism of Action

ODQ is a potent and selective inhibitor of NO-sensitive sGC. Its mechanism of action is not based on competitive antagonism at the NO or GTP binding sites. Instead, ODQ acts by oxidizing the ferrous (Fe²⁺) iron of the sGC heme prosthetic group to its ferric (Fe³⁺) state.[5] This oxidation renders the enzyme insensitive to activation by NO, as NO has a very low affinity for the ferric heme. While the basal, unstimulated activity of sGC remains largely unaffected, the crucial NO-stimulated production of cGMP is effectively abolished. This inhibition is considered irreversible in purified enzyme preparations in the absence of reducing agents.

Quantitative Kinetic Data

The following table summarizes the key kinetic parameters for the inhibition of sGC by ODQ, compiled from various studies.

| Parameter | Value | Species/System | Conditions | Reference |

| IC₅₀ | ~20 nM | Purified sGC | NO-stimulated activity | [6] |

| IC₅₀ | ~100 nM | Rat Cerebellar Cells | 1 µM DEA/NO stimulation | |

| IC₅₀ | 10-60 nM | Human Platelets | SNAP-stimulated cGMP elevation | [7] |

| Second-order rate constant (k) | 8.5 x 10³ M⁻¹s⁻¹ | Purified sGC | Rate of heme oxidation | [5] |

| Inhibition Type | Non-competitive (with GTP), Irreversible | Purified sGC | Oxidation of heme prosthetic group | [8] |

Experimental Protocols for sGC Inhibition Assays

Characterizing the kinetics of an sGC inhibitor like ODQ involves both purified enzyme assays and cell-based assays.

In Vitro Assay with Purified sGC

This protocol describes a typical endpoint assay to determine the IC₅₀ of an inhibitor using purified sGC.

4.1.1 Materials and Reagents

-

Purified sGC (from bovine lung or recombinant human)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4)

-

Guanosine Triphosphate (GTP)

-

Magnesium Chloride (MgCl₂)

-

NO donor (e.g., DEA/NO, SNAP, or sodium nitroprusside)

-

Inhibitor (e.g., ODQ) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cGMP degradation

-

Reaction termination solution (e.g., perchloric acid or zinc acetate/sodium carbonate)

-

cGMP quantification kit (e.g., ELISA or Radioimmunoassay)

4.1.2 Step-by-Step Protocol

-

Prepare Reagents: Prepare stock solutions of all reagents. Create a reaction master mix containing assay buffer, MgCl₂, GTP, and a PDE inhibitor at their final desired concentrations (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 1 mM GTP, 1 mM IBMX).

-

Inhibitor Preparation: Prepare serial dilutions of the inhibitor (ODQ) in the assay buffer. Include a vehicle control (e.g., DMSO).

-

Pre-incubation: In microcentrifuge tubes or a 96-well plate on ice, add a small volume of each inhibitor dilution (or vehicle). Add a known amount of purified sGC (e.g., 50 ng) to each tube.[4] Incubate for a defined period (e.g., 10-20 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[7]

-

Initiate Reaction: To start the enzymatic reaction, add the NO donor to each tube, followed immediately by the reaction master mix. The final reaction volume is typically 100-200 µL.[4][7]

-

Incubation: Incubate the reaction mixture at 37°C for a fixed time (e.g., 5-10 minutes).[7]

-

Terminate Reaction: Stop the reaction by adding the termination solution (e.g., 20 µL of 20% perchloric acid).[6]

-

Quantify cGMP: Neutralize the samples if necessary. Quantify the amount of cGMP produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

-

Data Analysis: Plot the measured sGC activity (rate of cGMP formation) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Assay for sGC Activity

Cell-based assays are crucial for confirming an inhibitor's activity in a more physiologically relevant context, accounting for cell permeability and intracellular metabolism.

4.2.1 Materials and Reagents

-

Cultured cells expressing sGC (e.g., rat cerebellar cells, endothelial cells, or transfected HEK293 cells)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Inhibitor (e.g., ODQ)

-

NO donor (e.g., DEA/NO)

-

PDE inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cGMP quantification kit (ELISA or RIA)

4.2.2 Step-by-Step Protocol

-

Cell Culture: Plate cells in multi-well plates and grow to a suitable confluency.

-

Pre-treatment: Wash the cells with PBS or serum-free medium. Pre-incubate the cells with varying concentrations of the inhibitor (ODQ) or vehicle control in the presence of a PDE inhibitor (e.g., IBMX) for a specified time (e.g., 10-20 minutes) at 37°C.

-

Stimulation: Add a fixed concentration of an NO donor (e.g., 1 µM DEA/NO) to the wells to stimulate sGC activity.

-

Incubation: Incubate for a short period (e.g., 2 minutes) at 37°C.

-

Lysis: Terminate the stimulation by removing the medium and lysing the cells with a suitable lysis buffer (e.g., containing a mild detergent or by freeze-thawing).

-

Quantify cGMP: Collect the cell lysates and determine the intracellular cGMP concentration using an ELISA or RIA kit.

-

Data Analysis: Normalize cGMP levels to protein concentration in each sample. Plot the normalized cGMP levels against the logarithm of the inhibitor concentration to determine the IC₅₀ in the cellular context.

Conclusion

The investigation of soluble guanylate cyclase inhibitors is a vital area of research for the development of novel therapeutics for cardiovascular and other diseases. A thorough understanding of the target enzyme's kinetics is fundamental to this process. By employing the principles and detailed protocols outlined in this guide, using the well-characterized inhibitor ODQ as a model, researchers can effectively determine the potency, mechanism of action, and kinetic parameters of new chemical entities targeting sGC. The structured presentation of data and the visual workflows provided are intended to serve as a valuable resource for scientists and professionals dedicated to advancing the field of sGC-targeted drug discovery.

References

- 1. Purification of soluble guanylate cyclase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification and characterization of recombinant human soluble guanylate cyclase produced from baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human soluble guanylate cyclase: functional expression, purification and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of the nitric oxide receptor, soluble guanylyl cyclase, in cerebellar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioimmunoassay for the quantification of cGMP levels in cells and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ucm.es [ucm.es]

- 7. Desensitization of soluble guanylyl cyclase, the NO receptor, by S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bioelsa.com [bioelsa.com]

Methodological & Application

Application Notes and Protocols for Guanylate Cyclase-IN-1 In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylate cyclase (GC) is a family of enzymes responsible for the synthesis of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including vasodilation, neurotransmission, and platelet aggregation. Soluble guanylate cyclase (sGC) is a key receptor for nitric oxide (NO), and its activation leads to the production of cGMP. Dysregulation of the NO-sGC-cGMP signaling pathway is implicated in several cardiovascular and other diseases, making sGC a significant therapeutic target. Guanylate cyclase-IN-1 is a representative inhibitor of this enzyme, and its characterization requires robust in vitro assays to determine its potency and mechanism of action.

These application notes provide a detailed protocol for an in vitro enzymatic assay to evaluate the inhibitory activity of compounds like this compound on purified soluble guanylate cyclase. The protocol is based on the quantification of cGMP produced, a direct measure of sGC activity.

Signaling Pathway of Soluble Guanylate Cyclase

The canonical NO-sGC-cGMP signaling pathway begins with the production of nitric oxide (NO) by nitric oxide synthase (NOS). NO, a gaseous signaling molecule, diffuses across cell membranes and binds to the heme prosthetic group of soluble guanylate cyclase (sGC). This binding event induces a conformational change in sGC, leading to its activation. The activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating downstream effectors such as protein kinase G (PKG), which leads to various physiological responses, including smooth muscle relaxation (vasodilation). Inhibitors of sGC, such as this compound, block this pathway by preventing the synthesis of cGMP.

Quantitative Data Summary

The inhibitory potency of a guanylate cyclase inhibitor is typically determined by its half-maximal inhibitory concentration (IC50). The following table provides example quantitative data for a well-characterized sGC inhibitor, NS-2028, which can be used as a reference for comparing the potency of new chemical entities like this compound.

| Parameter | Description | Value (NS-2028) | Conditions | Reference(s) |

| IC50 (basal) | Half-maximal inhibitory concentration against basal sGC activity. | 30 nM | Purified sGC from bovine lung. | [1] |

| IC50 (NO-stimulated) | Half-maximal inhibitory concentration against nitric oxide-stimulated sGC activity. | 200 nM | Purified sGC from bovine lung stimulated with an NO donor. | [1] |

| IC50 (cell-based) | Half-maximal inhibitory concentration in a cellular context. | 30 nM | Inhibition of SIN-1-elicited cGMP formation in human umbilical vein endothelial cells. | [1] |

| Ki | The equilibrium constant for the initial reversible binding of the inhibitor to the enzyme. | 8 nM | Purified sGC from bovine lung. | [1] |

| k3 | The rate constant for the subsequent irreversible inhibition. | 0.2 min⁻¹ | Purified sGC from bovine lung. | [1] |

Experimental Protocols

Protocol 1: In Vitro Soluble Guanylate Cyclase (sGC) Enzymatic Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory effect of a test compound (e.g., this compound) on the activity of purified sGC. The activity of sGC is quantified by measuring the amount of cGMP produced from the substrate GTP. The cGMP can be measured using various methods, including competitive Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA). The following protocol outlines the general steps for an ELISA-based detection method.

-

Purified soluble guanylate cyclase (sGC) (e.g., from bovine lung)

-

This compound (or other test inhibitors)

-

Nitric oxide (NO) donor (e.g., DEA/NO, SNAP)

-

Guanosine 5'-triphosphate (GTP)

-

Assay Buffer: 50 mM Triethanolamine (TEA) buffer, pH 7.4

-

Magnesium Chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

3-isobutyl-1-methylxanthine (IBMX) (a phosphodiesterase inhibitor to prevent cGMP degradation)

-

Bovine Serum Albumin (BSA)

-

Stop Solution: e.g., 125 mM Zinc Acetate and 125 mM Sodium Carbonate, or 0.1 M HCl

-

Commercially available cGMP competitive ELISA kit

-

Microplate reader

-

Preparation of Reagents:

-

Prepare the assay buffer (50 mM TEA, pH 7.4) containing MgCl₂ (e.g., 3-5 mM), DTT (e.g., 1 mM), IBMX (e.g., 1 mM), and BSA (e.g., 1 mg/mL).

-

Prepare a stock solution of GTP in purified water.

-

Prepare a stock solution of the NO donor in an appropriate solvent.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.

-

-

Enzyme Reaction:

-

In microcentrifuge tubes, add the purified sGC enzyme to the assay buffer.

-

Add the different concentrations of this compound or vehicle control to the respective tubes.

-

Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

-

To measure inhibition of stimulated activity, add the NO donor to the tubes. For basal activity, add the vehicle for the NO donor.

-

Initiate the enzymatic reaction by adding GTP to a final concentration of, for example, 1 mM. The final reaction volume is typically 100-200 µL.

-

Incubate the reaction mixture at 37°C for a fixed time (e.g., 10-15 minutes), ensuring the reaction is within the linear range of cGMP production.

-

Terminate the reaction by adding the stop solution.

-

-

cGMP Quantification (ELISA):

-

Centrifuge the reaction tubes to pellet any precipitate.

-

Use the supernatant for the cGMP competitive ELISA.

-

Follow the instructions provided with the commercial cGMP ELISA kit. This typically involves:

-

Adding samples and cGMP standards to the antibody-coated microplate wells.

-

Adding a fixed amount of HRP-conjugated cGMP to compete for antibody binding.

-

Incubating the plate.

-

Washing the plate to remove unbound reagents.

-

Adding a substrate (e.g., TMB) to develop a colorimetric signal.

-

Stopping the color development with a stop solution.

-

-

Measure the absorbance of each well at the appropriate wavelength (usually 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the known cGMP standards against their concentrations.

-

Determine the concentration of cGMP produced in each sample by interpolating their absorbance values on the standard curve.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., sigmoidal dose-response curve).

-

Conclusion